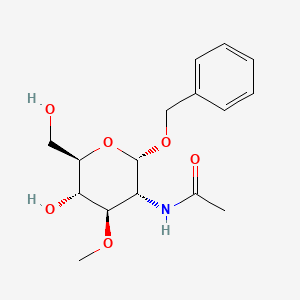

苄基 2-乙酰氨基-2-脱氧-3-O-甲基-α-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, is a useful research compound. Its molecular formula is C₁₆H₂₃NO₆ and its molecular weight is 325.36. The purity is usually 95%.

BenchChem offers high-quality Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苄基 2-乙酰氨基-2-脱氧-3-O-甲基-α-D-吡喃葡萄糖苷合成

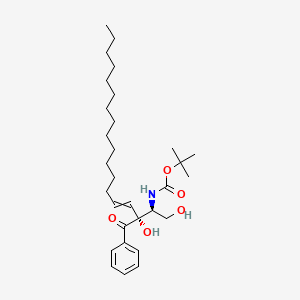

该化合物通过其 4,6-O-亚苄基衍生物的缩醛化反应合成。该过程涉及甲基化、选择性苯甲酰化和对甲苯磺酰化,导致形成衍生物,如 6-苯甲酸酯和 6-对甲苯磺酸酯。进一步的化学处理导致二糖衍生物的形成,以及在苄基氢解后形成最终化合物 2-乙酰氨基-2-脱氧-4-O-β-d-半乳吡喃糖基-3-O-甲基-d-吡喃葡萄糖(N-乙酰-3-O-甲基乳糖胺) (Matta、Vig 和 Abbas,1984)。

苄基 2-乙酰氨基-2-脱氧-α-D-古罗吡喃糖苷合成

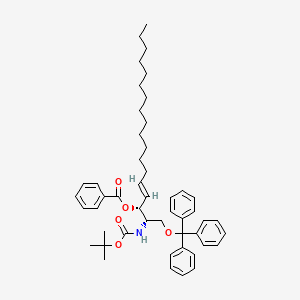

该化合物由苄基 2-乙酰氨基-4,6-O-亚苄基-2-脱氧-α-D-吡喃葡萄糖苷合成,经过一系列步骤,包括苯甲酰化,然后是酸水解、甲磺酰化和溶剂分解。该合成为 2-乙酰氨基-2-脱氧-D-古洛糖(N-乙酰-D-古洛糖胺)衍生物提供了一条便捷的途径 (Parquet 和 Sinaÿ,1971)。

化学反应和性质

糖苷键的选择性裂解

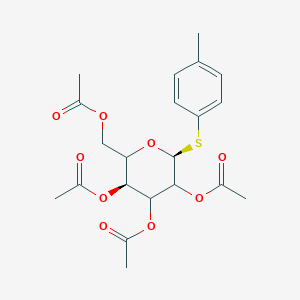

苄基 2-乙酰氨基-2-脱氧-3-O-β-D-半乳吡喃糖基-α-D-吡喃葡萄糖苷被用作模型,以开发一种标准程序,用于选择性裂解含有 2-氨基-2-脱氧己糖残基的多糖中的糖苷键。这涉及用肼处理,导致定量 N-脱乙酰化和随后的反应,从而能够选择性裂解特定的糖苷键 (Dmitrieve、Knirel 和 Kochetkov,1973)。

复杂寡糖的合成

复杂寡糖的合成涉及从 2-乙酰氨基-2-脱氧-D-葡萄糖开始的多步反应。该过程包括烷基化、苄基化和乙酰化,导致形成糖基化试剂,如 2-甲基-[2-乙酰氨基-4-O-乙酰基-6-O-苄基-3-O-(2-丁烯基)-1,2-二脱氧-α-D-吡喃葡萄糖]-[2,1-d]-2-恶唑啉。此类试剂可用于合成具有高度支化的 2-乙酰氨基-2-脱氧-D-葡萄糖基残基的寡糖 (Durette 和 Meitzner,1981)。

作用机制

Target of Action

The primary target of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as N-[(2S,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, which are essential components of various glycoproteins and proteoglycans .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase . It interferes with the enzyme’s ability to incorporate glucosamine into O-glycans . This disruption can lead to changes in the structure and function of glycoproteins and proteoglycans, affecting various cellular processes .

Biochemical Pathways

The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, altering their structure and function. Disruption of this pathway can have downstream effects on cell signaling, protein stability, and cellular interactions .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of glycosyltransferase by this compound can suppress mucin biosynthesis and inhibit the expression of MUC1, a mucin protein, in certain cancer cell lines such as the breast cancer cell line MDF-7 . This can potentially affect the growth and survival of these cells .

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYQHQHAWKRHIV-QCODTGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

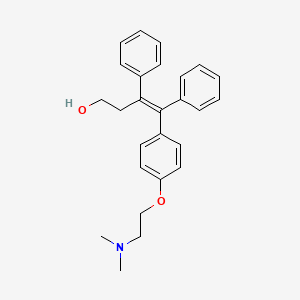

![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

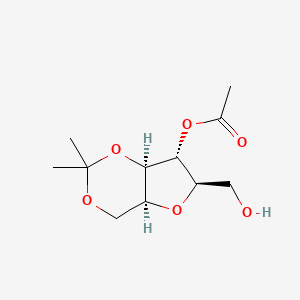

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)